Fluoroquinolones can undergo various chemical reactions, including:* Hydrolysis: The ester group in some fluoroquinolone prodrugs can be hydrolyzed in vivo to release the active drug. * Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of fluoroquinolones, resulting in the formation of various photoproducts. This is exemplified by the photodegradation of moxifloxacin hydrochloride solutions under visible light irradiation [].
Cannabinoid receptor antagonists bind to CB1 and/or CB2 receptors, preventing the binding and activation of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) [, , , ]. This blockade inhibits the downstream signaling pathways associated with these receptors, ultimately blocking the effects of cannabinoids.
One example illustrating the importance of physicochemical properties is the development of 1-cyclopropyl-7-([S,S]-2,8-diazabicyclo[4,3,0]none-8-yl)-6- -fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid hydrochloride monohydrate []. This compound's monohydrate form exhibits superior fluidity and friability compared to the nonhydrate form, making it more suitable for pharmaceutical formulations.
Fluoroquinolones are used to treat various bacterial infections [, , ], including:* Respiratory tract infections: Moxifloxacin is used in treating community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis [].* Urinary tract infections: Ciprofloxacin is effective in treating complicated urinary tract infections and pyelonephritis [].* Skin and soft tissue infections: Levofloxacin is used to treat skin and soft tissue infections caused by susceptible bacteria.* Sexually transmitted infections: Moxifloxacin has been used as a second-line treatment for Mycoplasma genitalium infections [].
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5